

Experimental protocol for using 5-Chloro-2-formylbenzoic acid

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Compound of Interest

Compound Name: 5-Chloro-2-formylbenzoic acid

CAS No.: 4506-45-0

Cat. No.: B1588322

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Application Note & Protocol: **5-Chloro-2-formylbenzoic Acid** in Heterocyclic Synthesis

Abstract

5-Chloro-2-formylbenzoic acid (CFBA) is a bifunctional aromatic building block critical for the divergent synthesis of nitrogen-containing heterocycles.[1] Possessing both an electrophilic formyl group and a nucleophilic carboxylic acid moiety (in equilibrium with its cyclic pseudo-acid lactol form), it serves as a "linchpin" scaffold for constructing isoindolinones and phthalazinones—cores prevalent in PARP inhibitors, anxiolytics, and antihypertensive agents.[1] This guide details high-yield protocols for reductive amination-cyclization and hydrazine condensation, supported by mechanistic insights and troubleshooting matrices.[1]

Chemical Profile & Material Safety

Compound: **5-Chloro-2-formylbenzoic acid** Synonyms: 2-Carboxy-4-chlorobenzaldehyde; 5-Chloro-2-formyl-benzoic acid CAS: 58580-36-0 (Isomer specific); 4506-45-0 (General/Isomer variant often used interchangeably in catalogs) Molecular Formula: $C_8H_5ClO_3$ Molecular Weight: 184.58 g/mol [1]

Property	Specification
Appearance	White to off-white crystalline solid
Melting Point	175–178 °C
Solubility	Soluble in DMSO, DMF, MeOH; Sparingly soluble in water
pKa	~3.5 (Carboxylic acid), ~12.5 (Phenolic OH in lactol form)

Safety & Handling (Trustworthiness):

- Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
- Storage: Store under inert atmosphere (Argon/Nitrogen) at 2–8°C. The aldehyde group is susceptible to oxidation to 5-chlorophthalic acid if exposed to air/moisture for prolonged periods.[1]
- PPE: Nitrile gloves, safety goggles, and lab coat are mandatory.[1] Handle in a fume hood.

Core Application 1: Reductive Cyclization to 5-Chloroisoindolin-1-ones

Context: The isoindolinone scaffold is a privileged structure in medicinal chemistry.[1] The reaction of CFBA with primary amines proceeds via an imine intermediate, which undergoes intramolecular cyclization and reduction. This "one-pot" reductive amination-cyclization is superior to multi-step procedures involving acid chlorides.[1]

Mechanism:

- Condensation: Amine attacks the formyl group

Imine (Schiff base).
- Cyclization: The carboxylic acid (or carboxylate) attacks the imine

3-hydroxyisoindolinone (hemiaminal).[1]

- Reduction: Hydride donor reduces the hemiaminal/imine

Isoindolinone.[1]

Protocol: One-Pot Synthesis of N-Substituted 5-Chloroisoindolin-1-ones

Reagents:

- **5-Chloro-2-formylbenzoic acid** (1.0 equiv)[1]
- Primary Amine (R-NH₂) (1.1 equiv)[1]
- Sodium Borohydride (NaBH₄) (1.5 equiv) or Sodium Triacetoxyborohydride (STAB) for sensitive amines.[1]
- Solvent: Methanol (anhydrous)[1]

Step-by-Step Methodology:

- Imine Formation:
 - In a round-bottom flask equipped with a magnetic stir bar, dissolve **5-Chloro-2-formylbenzoic acid** (1.84 g, 10 mmol) in Methanol (20 mL).
 - Add the Primary Amine (11 mmol) dropwise.[1]
 - Observation: The solution may warm slightly and change color (often yellow) as the imine forms.[1]
 - Stir at room temperature (RT) for 2–4 hours. Monitor by TLC (EtOAc:Hexane 1:1) or LCMS for the disappearance of the aldehyde.[1]
- Reduction:
 - Cool the reaction mixture to 0°C using an ice bath.

- Carefully add NaBH_4 (0.57 g, 15 mmol) in small portions over 15 minutes. Caution: Hydrogen gas evolution.
- Allow the mixture to warm to RT and stir for an additional 2 hours.
- Quench & Isolation:
 - Quench the reaction with 1N HCl (10 mL) until pH ~5–6.
 - Evaporate the methanol under reduced pressure.[1]
 - Extract the aqueous residue with Ethyl Acetate (3 x 20 mL).[1]
 - Wash combined organics with Brine, dry over Na_2SO_4 , and concentrate.[1][2]
- Purification:
 - Recrystallize from Ethanol/Water or purify via flash column chromatography (SiO_2 , Hexane/EtOAc gradient).[1]

Yield Expectation: 75–90% depending on amine sterics.[1]

Core Application 2: Synthesis of 7-Chlorophthalazin-1(2H)-ones

Context: Phthalazinones are key pharmacophores in PARP inhibitors (e.g., Olaparib).[1] CFBA reacts with hydrazine hydrate to form the phthalazinone core.[1] Note the regiochemistry: The Chlorine at position 5 of the starting material ends up at position 7 of the phthalazinone ring due to the numbering change (Formyl carbon becomes C4, Carboxyl carbon becomes C1).[1]

Protocol: Condensation with Hydrazine[2][3]

Reagents:

- **5-Chloro-2-formylbenzoic acid** (1.0 equiv)[1]
- Hydrazine Hydrate (64% or 80% aq solution) (1.2 equiv)[1]

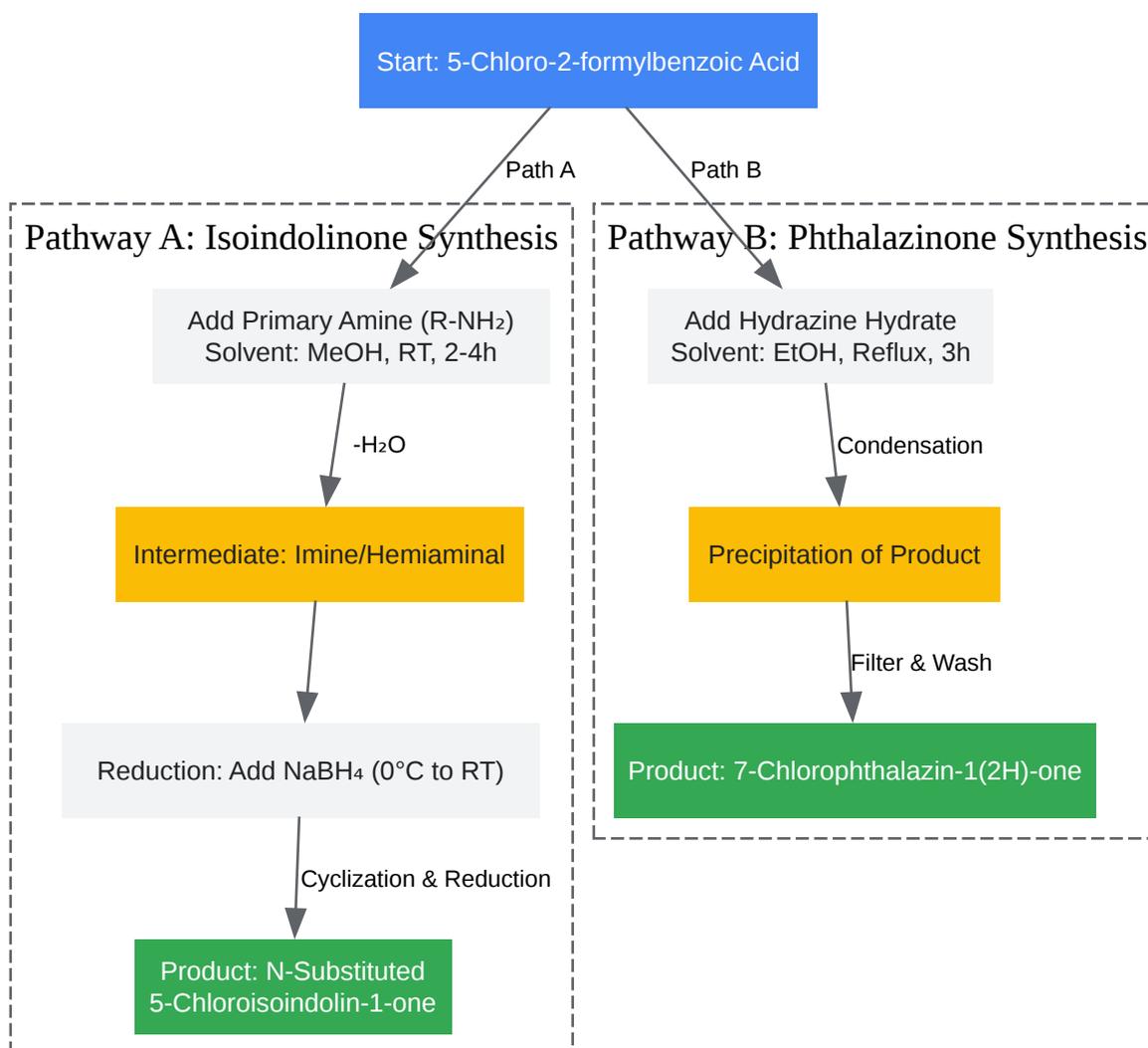
- Solvent: Ethanol (EtOH)[1]

Step-by-Step Methodology:

- Reflux:
 - Suspend **5-Chloro-2-formylbenzoic acid** (1.84 g, 10 mmol) in Ethanol (15 mL).
 - Add Hydrazine Hydrate (0.6 mL, ~12 mmol) dropwise.
 - Heat the mixture to reflux (80°C) for 3 hours.
 - Observation: The solid starting material will dissolve, followed by the precipitation of the product (phthalazinone) as the reaction proceeds.[1]
- Isolation:
 - Cool the mixture to room temperature and then to 0°C.
 - Filter the precipitate using a Buchner funnel.[1]
 - Wash the filter cake with cold Ethanol (2 x 5 mL) and Diethyl Ether (2 x 5 mL).[1]
- Drying:
 - Dry the solid in a vacuum oven at 50°C for 4 hours.

Yield Expectation: >85% (High purity, typically requiring no chromatography).[1]

Visualized Workflows (Graphviz)



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Caption: Divergent synthesis pathways for Isoindolinone (Path A) and Phthalazinone (Path B) scaffolds from **5-Chloro-2-formylbenzoic acid**.

Analytical Validation & Troubleshooting

HPLC Method for Purity Assessment:

- Column: C18 Reverse Phase (e.g., Agilent Zorbax SB-C18, 5µm, 4.6x150mm)[1]
- Mobile Phase A: 0.1% Formic Acid in Water[1]
- Mobile Phase B: Acetonitrile

- Gradient: 5% B to 95% B over 10 min.
- Detection: UV @ 254 nm (Aromatic) and 280 nm (Carbonyl).[1]

Troubleshooting Matrix:

Issue	Probable Cause	Corrective Action
Low Yield (Isoindolinone)	Incomplete imine formation before reduction.[1]	Extend stirring time with amine before adding NaBH ₄ . ^[1] Add molecular sieves (3Å) to drive equilibrium. ^[1]
Impurity: Reduced Alcohol	Reduction of aldehyde without cyclization.[1]	Ensure amine is in slight excess (1.1 eq). ^[1] Verify amine nucleophilicity (sterically hindered amines react slower). ^[1]
Product Oiling Out	High solubility in reaction solvent.[1]	Use solvent exchange: Evaporate MeOH, dissolve in EtOAc, and wash with water to remove salts/impurities. ^[1]
Coloration (Yellow/Brown)	Oxidation of starting material or amine.[1]	Perform reaction under Nitrogen/Argon atmosphere. Ensure reagents are fresh.

References

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